molecular formula C24H21N3O B14596753 N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide CAS No. 60326-07-0

N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B14596753
CAS No.: 60326-07-0
M. Wt: 367.4 g/mol
InChI Key: CBSDRSVKRGYMCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its three phenyl groups attached to the pyrazole ring and a carboxamide group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones or their equivalents. One common method is the reaction of 1,3,5-triphenyl-1H-pyrazole with dimethylamine and a suitable carboxylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The compound’s structure allows it to interact with various pathways, potentially affecting cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with fewer phenyl groups.

    1,3,5-Triphenylpyrazole: Lacks the dimethylamino and carboxamide groups.

    N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Contains nitro groups instead of phenyl groups.

Uniqueness

N,N-Dimethyl-3,4,5-triphenyl-1H-pyrazole-1-carboxamide is unique due to its combination of three phenyl groups and a carboxamide group, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of reactions and applications compared to simpler pyrazole derivatives.

Properties

CAS No.

60326-07-0

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N,N-dimethyl-3,4,5-triphenylpyrazole-1-carboxamide

InChI

InChI=1S/C24H21N3O/c1-26(2)24(28)27-23(20-16-10-5-11-17-20)21(18-12-6-3-7-13-18)22(25-27)19-14-8-4-9-15-19/h3-17H,1-2H3

InChI Key

CBSDRSVKRGYMCK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N1C(=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.